molecular formula C20H29N3O3S B4023049 ((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol

((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol

Cat. No. B4023049
M. Wt: 391.5 g/mol
InChI Key: OXITYFZIKPECQY-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving imidazole derivatives, such as this compound, typically involves multi-step chemical reactions. For example, the preparation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine in methanol showcases a related approach (Fernandes et al., 2007). Another relevant synthesis involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol to yield a pyrazolo[4,3-c]cinnolin-1-yl derivative (Bawa et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, the structural analysis of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, through single-crystal X-ray diffraction and theoretical (HF and DFT) studies provides insights into the molecular conformation and electronic structure (Gumus et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, offering insights into their reactivity patterns. For example, the synthesis and antimicrobial activities of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones reveal their potential in forming biologically active compounds (Narasimhan et al., 2011).

Physical Properties Analysis

The physical properties of compounds like this can be explored through calorimetric investigations, which provide data on hydrogen bonding and solvation effects. Research into the enthalpies of solution of methanol and 2-methyl-2-propanol in pyridine and its derivatives offers valuable information on the intermolecular interactions influencing physical properties (Marczak et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be deduced from studies involving complexation and catalysis. For instance, the synthesis of ruthenium(II) complexes with a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand shows good catalytic activity in the transfer hydrogenation of ketones, indicating the compound’s potential in catalytic processes (Li et al., 2015).

properties

IUPAC Name

[(2S)-1-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-16(2)27(25,26)20-21-13-19(14-22-11-6-9-18(22)15-24)23(20)12-10-17-7-4-3-5-8-17/h3-5,7-8,13,16,18,24H,6,9-12,14-15H2,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXITYFZIKPECQY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCC[C@H]3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol
Reactant of Route 2
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol
Reactant of Route 3
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol
Reactant of Route 4
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol
Reactant of Route 5
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol
Reactant of Route 6
((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol

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